
S-Methyl Thiocysteine Group
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Methyl Thiocysteine Group is a compound belonging to the class of organic compounds known as L-cysteine-S-conjugates. These compounds contain L-cysteine where the thio-group is conjugated. The chemical formula for this compound is C4H9NO2S2, and it has a molecular weight of 167.25 g/mol . This compound is characterized by the presence of a methyl group attached to the sulfur atom of cysteine, forming a thioether linkage.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl Thiocysteine Group typically involves the methylation of cysteine. One common method is the reaction of cysteine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Cysteine+CH3I→S-Methyl Thiocysteine Group+NaI
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of protective groups to prevent unwanted side reactions and purification techniques like crystallization or chromatography are also common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether linkage back to the thiol form.
Substitution: The methyl group attached to the sulfur can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkyl or aryl thioethers.
科学的研究の応用
S-Methyl Thiocysteine Group has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It serves as a model compound for studying the behavior of sulfur-containing amino acids in biological systems.
Medicine: Research into its potential therapeutic effects, such as antioxidant properties, is ongoing.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of S-Methyl Thiocysteine Group involves its interaction with various molecular targets and pathways. The thioether linkage allows it to participate in redox reactions, which can modulate cellular oxidative stress levels. It can also interact with enzymes and proteins that contain reactive thiol groups, potentially affecting their activity and function.
類似化合物との比較
S-Methylcysteine: Similar in structure but lacks the additional sulfur atom.
L-Cysteine: The parent compound without the methylation.
Methionine: Another sulfur-containing amino acid with a similar thioether linkage.
Uniqueness: S-Methyl Thiocysteine Group is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C4H9NO2S2 |
|---|---|
分子量 |
167.3 g/mol |
IUPAC名 |
2-amino-3-(methyldisulfanyl)propanoic acid |
InChI |
InChI=1S/C4H9NO2S2/c1-8-9-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7) |
InChIキー |
PYFNLWPQPNXHCS-UHFFFAOYSA-N |
正規SMILES |
CSSCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6,7,8-Tetrahydro-imidazo[1,2-A]pyridine-6,7,8-triol](/img/structure/B10778087.png)

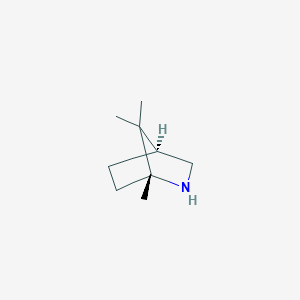

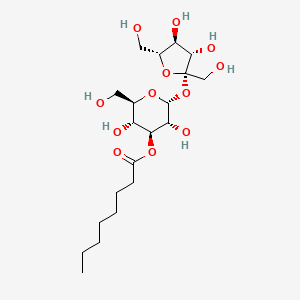
![3-(1h-Indol-3-yl)-2-[4-(4-phenyl-piperidin-1-yl)-benzenesulfonylamino]-propionic acid](/img/structure/B10778108.png)
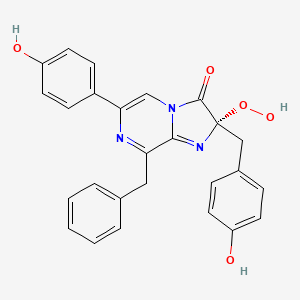
![N-[(2S)-1-[[(Z,3S)-1-(benzenesulfonyl)hex-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-morpholin-4-ylpiperidine-1-carboxamide](/img/structure/B10778123.png)
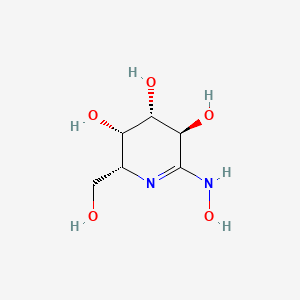
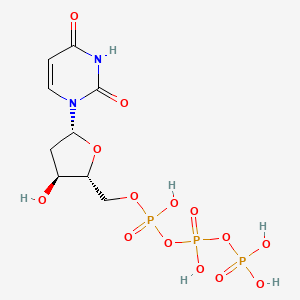
![2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B10778145.png)
![4,6-dideoxy-4-{[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}-alpha-D-glucopyranose](/img/structure/B10778150.png)
![[2,2-dihydroxyethyl-[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl]amino]methylphosphonic acid](/img/structure/B10778162.png)
